7-Chlorothieno[3,2-b]pyridine oxalate
Overview
Description
7-Chlorothieno[3,2-b]pyridine oxalate is a chemical compound with the molecular formula C9H6ClNO4S . It has a molecular weight of 259.666 Da . The compound is also known by other names such as 7-Chlorothieno [3,2-b]pyridine and has the CAS number 69627-03-8 .
Molecular Structure Analysis
The InChI string for 7-Chlorothieno[3,2-b]pyridine oxalate is InChI=1S/C7H4ClNS/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4H . The Canonical SMILES is C1=CN=C2C=CSC2=C1Cl . These strings provide a textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of 7-Chlorothieno[3,2-b]pyridine oxalate is 169.63 g/mol . It has a computed XLogP3-AA value of 2.6, which is a measure of its hydrophobicity . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . Its topological polar surface area is 41.1 Ų . The compound has a complexity of 131 .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of derivatives related to 7-Chlorothieno[3,2-b]pyridine has been extensively studied. For instance, compounds bearing the 6-Chlorothieno[3,2-c]pyridine moiety have been synthesized starting from ethyl-4,6-dichloronicotinate, leading to a series of derivatives with potential antibacterial properties (N. Rao, M. V. Rao, & K. Prasad, 2019).
- Another study demonstrated the use of PEG400 in the one-pot synthesis of 7-[4-alkyl- or (hetero)aryl-1H-1,2,3-triazol-1-yl]thieno[3,2-b]pyridines from 7-chlorothieno[3,2-b]pyridine, highlighting an environmentally friendly approach with applications in creating compounds with preliminary anti-tumor activity (Juliana M. Rodrigues et al., 2020).
Biological Activities and Potential Therapeutic Uses
- The antibacterial properties of derivatives related to 7-Chlorothieno[3,2-b]pyridine were evaluated, showing efficacy against both Gram-positive and Gram-negative bacterial strains, suggesting potential for developing new antibacterial agents (N. Rao, M. V. Rao, & K. Prasad, 2019).
- In the realm of anticancer research, certain derivatives have shown promising activity against human tumor cell lines, with some compounds exhibiting potency comparable to established chemotherapy drugs, indicating a potential pathway for the development of new cancer therapies (Juliana M. Rodrigues et al., 2020).
properties
IUPAC Name |
7-chlorothieno[3,2-b]pyridine;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS.C2H2O4/c8-5-1-3-9-6-2-4-10-7(5)6;3-1(4)2(5)6/h1-4H;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXPQNIUZALZDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=CSC2=C1Cl.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718473 | |
Record name | Oxalic acid--7-chlorothieno[3,2-b]pyridine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chlorothieno[3,2-b]pyridine oxalate | |
CAS RN |
1187830-60-9 | |
Record name | Thieno[3,2-b]pyridine, 7-chloro-, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187830-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxalic acid--7-chlorothieno[3,2-b]pyridine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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